molecular formula C14H24O4 B8382800 diethyl 2-allyl-2-(sec-butyl)malonate CAS No. 59726-41-9

diethyl 2-allyl-2-(sec-butyl)malonate

Cat. No.: B8382800
CAS No.: 59726-41-9
M. Wt: 256.34 g/mol
InChI Key: ZNYGTDDZIDSICN-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-2-(sec-butyl)malonate is a malonate ester derivative characterized by two distinct substituents: an allyl group (CH₂=CHCH₂–) and a sec-butyl group (CH(CH₂CH₃)CH₂–) at the central carbon of the malonate backbone. Its molecular formula is C₁₄H₂₂O₅, with a molecular weight of 270.32 g/mol (derived from similar structures in ). This compound is primarily utilized in organic synthesis as a precursor for catalytic transformations, such as ring-closing metathesis (RCM) and cyclization reactions, due to its ability to participate in olefin and alkyne activation processes .

The allyl group provides π-bond reactivity for cross-metathesis or cycloaddition, while the branched sec-butyl group introduces steric bulk, influencing reaction selectivity and transition-state geometries . For example, in gold-catalyzed cyclizations, sterically demanding substituents like sec-butyl enhance selectivity for five-membered ring formation over larger rings .

Properties

CAS No.

59726-41-9

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 2-butan-2-yl-2-prop-2-enylpropanedioate

InChI

InChI=1S/C14H24O4/c1-6-10-14(11(5)7-2,12(15)17-8-3)13(16)18-9-4/h6,11H,1,7-10H2,2-5H3

InChI Key

ZNYGTDDZIDSICN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-allyl-2-(sec-butyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

Industrial production of diethyl allyl(sec-butyl)malonate follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-allyl-2-(sec-butyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)

    Alkyl Halides: Allyl bromide, sec-butyl bromide

    Acids: Hydrochloric acid (HCl)

Major Products

    Substituted Carboxylic Acids: Formed through hydrolysis and decarboxylation.

    Dialkylated Malonates: Resulting from further alkylation reactions.

Scientific Research Applications

diethyl 2-allyl-2-(sec-butyl)malonate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of diethyl allyl(sec-butyl)malonate involves its ability to form enolate ions, which can then participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and industrial applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Name Substituents (R₁, R₂) Key Applications Catalytic Performance Highlights
This compound Allyl, sec-butyl RCM, ROMP, gold-catalyzed cyclizations 85% yield in cyclization to five-membered rings; steric bulk enhances selectivity
Diethyl 2,2-diallylmalonate Allyl, allyl Ring-closing metathesis (RCM) of dienes Faster RCM kinetics due to higher π-electron density; lower steric hindrance
Diethyl 2-allyl-2-(prop-2-ynyl)malonate Allyl, propargyl Au-catalyzed cyclizations 90% selectivity for five-membered rings; propargyl enables alkyne activation
Diethyl 2-(sec-butyl)malonate H, sec-butyl Base structure for derivatization Limited catalytic utility; used as a reference for steric effect studies
Diethyl 2-(2-methylallyl)-2-(3-methylbut-2-enyl)malonate 2-methylallyl, 3-methylbutenyl Olefin isomerization and ROMP Bulky substituents slow metathesis rates but improve polymer molecular weight control

Catalytic Activity and Selectivity

Ring-Closing Metathesis (RCM)

  • This compound exhibits moderate RCM reactivity compared to diethyl 2,2-diallylmalonate, which undergoes rapid cyclization due to dual allyl groups (Eq. 1 in ). The sec-butyl group increases steric hindrance, slowing catalyst turnover but improving product purity .
  • In contrast, diethyl 2-allyl-2-(prop-2-ynyl)malonate demonstrates superior selectivity (90% for five-membered rings) in gold-catalyzed cyclizations, attributed to the propargyl group's electronic activation (Table 1 in ) .

Ring-Opening Metathesis Polymerization (ROMP)

  • Diethyl 2-(2-methylallyl)-2-(3-methylbut-2-enyl)malonate (SI 2 in ) shows slower ROMP kinetics than the target compound, as its bulkier substituents hinder catalyst accessibility. However, this results in higher control over polymer molecular weight distributions .

Steric and Electronic Effects

  • Steric Hindrance : The sec-butyl group in this compound provides greater steric shielding than linear alkyl chains (e.g., propyl or butyl), reducing side reactions in crowded catalytic environments .
  • Electronic Modulation : Allyl and propargyl substituents enhance electron density at the malonate core, facilitating oxidative additions in transition-metal catalysis. For example, propargyl groups in diethyl 2-allyl-2-(prop-2-ynyl)malonate enable efficient gold(I)-catalyzed cyclizations via π-activation .

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